N-Methyl-1-(3-methyloxetan-3-YL)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(3-methyloxetan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(3-7-2)4-8-5-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEROSHQCHPJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654837 | |
| Record name | N-Methyl-1-(3-methyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-90-3 | |
| Record name | N,3-Dimethyl-3-oxetanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(3-methyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(3-methyloxetan-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-methyloxetan-3-yl)methanamine typically involves the reaction of 3-methyloxetan-3-ylmethanol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-methyloxetan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Key Features:
- Oxetane Ring : Provides unique reactivity and stability.
- Methanamine Group : Enhances biological activity and interaction with various molecular targets.
Chemistry
N-Methyl-1-(3-methyloxetan-3-YL)methanamine serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution .
Key Reactions :
- Oxidation : Can yield oxetane derivatives.
- Reduction : Leads to amine derivatives.
- Substitution : Introduces functional groups onto the oxetane ring.
Biology
The compound's structure allows it to be explored for developing biologically active molecules. Its potential as a drug candidate is being investigated for various therapeutic applications, particularly in targeting specific biological pathways.
Case Study :
Research on similar compounds has shown promising results in treating neurological disorders by modulating neurotransmitter systems. This compound may exhibit similar properties due to its structural analogies.
Medicine
In medicinal chemistry, this compound is being studied for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development aimed at diseases such as cancer and neurodegenerative conditions .
Clinical Insights :
Preliminary studies suggest that compounds with oxetane rings can improve drug solubility and bioavailability, enhancing therapeutic efficacy.
Industry
The compound is utilized in the production of polymers and materials with unique properties. Its reactivity allows for the development of specialty chemicals used in coatings, adhesives, and other industrial applications .
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-methyloxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between N-Methyl-1-(3-methyloxetan-3-yl)methanamine and analogous compounds:
| Compound Name | Substituent | Molecular Weight (g/mol) | Estimated LogP | Key Features |
|---|---|---|---|---|
| This compound | 3-methyloxetane | 115.17 | ~0.5 | Strained ring, moderate lipophilicity |
| N-Methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine | Tetrahydropyran | 143.23 | ~1.2 | Six-membered ring, higher lipophilicity |
| N-Methyl-1-(naphthalen-1-yl)methanamine | Naphthyl | 171.24 | ~3.5 | Aromatic, highly lipophilic |
| N-Methyl-1-(thiazol-4-yl)methanamine | Thiazole | 141.21 | ~1.0 | Heteroaromatic, H-bonding capability |
| N-Methyl-1-(oxetan-3-yl)methanamine | Oxetane (unsubstituted) | 101.15 | ~-0.2 | Polar, strained, lower lipophilicity |
Key Observations :
- Ring Strain : The oxetane ring in the target compound introduces strain, which can enhance reactivity in synthetic transformations compared to larger rings like tetrahydropyran .
- Lipophilicity : The 3-methyloxetane substituent increases LogP relative to unsubstituted oxetanes, bridging the gap between polar (e.g., pyridine derivatives) and highly lipophilic (e.g., naphthyl) analogs .
- Applications : Naphthyl derivatives (e.g., N-Methyl-1-(naphthalen-1-yl)methanamine) are used in antifungal agents like butenafine, leveraging their aromaticity for target binding . In contrast, oxetane-containing compounds are favored for optimizing solubility and metabolic stability in drug candidates .
Reactivity and Stability
- Oxetane Stability : The 3-methyloxetane ring resists ring-opening under mild conditions, making it suitable for reactions requiring stability, such as alkylations with triflates .
- Comparative Reactivity : Thiazole and pyridine derivatives exhibit nucleophilic reactivity at the amine group, while naphthyl analogs participate in electrophilic aromatic substitutions .
Biological Activity
N-Methyl-1-(3-methyloxetan-3-yl)methanamine (CAS No. 915919-90-3) is an organic compound with the molecular formula CHNO and a molecular weight of 115.17 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and interactions with biomolecules.
The compound is characterized by the presence of a methanamine group and a methyloxetane moiety, which contribute to its unique chemical behavior. The synthesis typically involves the reaction of 3-methyloxetan-3-ylmethanol with methylamine under controlled conditions, often in the presence of catalysts to enhance yield and purity .
This compound may function as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions that can affect biological systems. Its mechanism of action likely involves the formation of covalent bonds with target biomolecules, influencing their function .
Therapeutic Potential
Research has indicated that this compound could have therapeutic applications. For instance, compounds with similar structural features have shown promise in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders . The compound's unique structure may enable it to interact selectively with biological targets, potentially leading to the development of new therapeutic agents.
Study 1: Interaction with Biological Targets
In a study focusing on the binding affinity of related compounds, it was found that derivatives of this compound exhibited significant interactions with specific enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and molecular docking were employed to elucidate these interactions, highlighting the potential for optimizing pharmacological profiles .
Study 2: Synthesis and Biological Evaluation
A recent investigation synthesized several derivatives of this compound and evaluated their biological activity. The results indicated that certain derivatives displayed enhanced activity against specific cancer cell lines, suggesting that modifications to the oxetane ring could improve therapeutic efficacy .
Data Table: Comparison of Biological Activities
Q & A
Q. Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use OV/AG/P99 respirators if vapor exposure exceeds 1 ppm ().
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity.
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid ().
- Waste Disposal : Collect in halogenated solvent waste containers (avoid aqueous drains).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
